6BrCaQ-C10-TPP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6BrCaQ-C10-TPP is a novel compound designed as a potent inhibitor of the mitochondrial heat shock protein TRAP1. This compound has shown significant antiproliferative activity against various human cancer cells, making it a promising candidate for cancer therapy .
Preparation Methods
The synthesis of 6BrCaQ-C10-TPP involves a series of steps starting from the bromination of quinolin-2-one derivatives. The key step in the synthesis is the Pd-catalyzed cross-coupling reaction between brominated quinolin-2-one derivatives and triphenylphosphonium (TPP) through an alkyl C10-linker . This method ensures the selective targeting of the TRAP1 machinery in mitochondria .
Chemical Reactions Analysis
6BrCaQ-C10-TPP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-2-one derivatives.
Reduction: Reduction reactions can modify the quinolin-2-one core, affecting its biological activity.
Substitution: The bromine atom in the quinolin-2-one ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various oxidizing and reducing agents. The major products formed from these reactions are modified quinolin-2-one derivatives with potential biological activities .
Scientific Research Applications
6BrCaQ-C10-TPP has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of quinolin-2-one derivatives.
Biology: The compound is used to investigate the role of TRAP1 in mitochondrial function and its impact on cellular processes.
Medicine: This compound has shown significant antiproliferative activity against various cancer cell lines, making it a potential candidate for cancer therapy
Industry: The compound’s unique properties make it useful in the development of new anticancer drugs and therapeutic agents
Mechanism of Action
6BrCaQ-C10-TPP exerts its effects by targeting the mitochondrial heat shock protein TRAP1. The compound induces mitochondrial membrane disturbance and regulates the levels of heat shock proteins and their partner proteins. This mechanism involves the TRAP1 mitochondrial Hsp90 machinery, leading to the inhibition of TRAP1 function and the down-regulation of its client proteins .
Comparison with Similar Compounds
6BrCaQ-C10-TPP is unique due to its selective targeting of TRAP1 in mitochondria. Similar compounds include other quinolin-2-one derivatives and TRAP1 inhibitors, such as:
N-glycosyl-6BrCaQ conjugates: These compounds also target TRAP1 but have different structural modifications.
3-(Heteroaryl)quinolin-2(1H)-ones: These analogues have shown promising biological effects against cancer cell lines.
Properties
Molecular Formula |
C45H47Br2N2O3P |
---|---|
Molecular Weight |
854.6 g/mol |
IUPAC Name |
10-[4-[(6-bromo-1-methyl-2-oxoquinolin-3-yl)carbamoyl]phenoxy]decyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C45H46BrN2O3P.BrH/c1-48-43-30-27-37(46)33-36(43)34-42(45(48)50)47-44(49)35-25-28-38(29-26-35)51-31-17-6-4-2-3-5-7-18-32-52(39-19-11-8-12-20-39,40-21-13-9-14-22-40)41-23-15-10-16-24-41;/h8-16,19-30,33-34H,2-7,17-18,31-32H2,1H3;1H |
InChI Key |
KWDLOGOBRIOAHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=C(C1=O)NC(=O)C3=CC=C(C=C3)OCCCCCCCCCC[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.